2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester
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Overview
Description
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is a synthetic herbicide known for its selective control of broadleaf weeds. It belongs to the pyridine carboxylic acid family of herbicides and is widely used in agriculture and forestry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester involves multiple steps, starting with the chlorination of crotonic acid derivatives. The reaction typically requires the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The intermediate products are then esterified using methanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Investigated for its potential use in developing new herbicidal drugs.
Industry: Widely used in agriculture for weed control and in forestry for managing unwanted vegetation.
Mechanism of Action
The herbicidal activity of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is primarily due to its ability to disrupt plant growth by mimicking natural plant hormones. It targets specific pathways involved in cell division and elongation, leading to uncontrolled growth and eventual death of the plant. The compound binds to receptors in the plant cells, triggering a cascade of biochemical reactions that interfere with normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with similar selective control of broadleaf weeds.
Triclopyr: A related compound with similar herbicidal properties but different chemical structure.
Clopyralid: Another member of the pyridine carboxylic acid family with selective herbicidal activity.
Uniqueness
2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is unique due to its specific chemical structure, which provides a distinct mode of action and selectivity compared to other herbicides. Its ability to control a wide range of broadleaf weeds while being relatively safe for grasses makes it a valuable tool in integrated weed management.
Properties
IUPAC Name |
methyl 2,4,4-trichloro-3-(dichloromethyl)but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl5O2/c1-13-6(12)3(7)2(4(8)9)5(10)11/h4-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUWSGAJQCMRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C(Cl)Cl)C(Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.